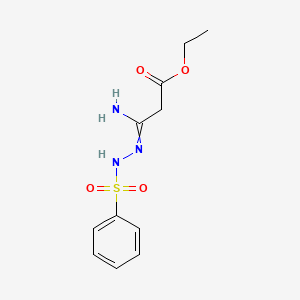![molecular formula C9H9Cl2N3O3 B7786907 (3Z)-1-[(2,6-dichlorophenyl)methoxy]-3-[(hydroxyamino)methylidene]urea](/img/structure/B7786907.png)
(3Z)-1-[(2,6-dichlorophenyl)methoxy]-3-[(hydroxyamino)methylidene]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “(3Z)-1-[(2,6-dichlorophenyl)methoxy]-3-[(hydroxyamino)methylidene]urea” is a chemical substance listed in the PubChem database
Preparation Methods
The preparation of (3Z)-1-[(2,6-dichlorophenyl)methoxy]-3-[(hydroxyamino)methylidene]urea involves specific synthetic routes and reaction conditions. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of small molecules in body fluids . This technique requires careful sample preparation to ensure accurate and robust analysis. Industrial production methods may involve large-scale synthesis using advanced chemical processes to ensure high purity and yield.
Chemical Reactions Analysis
(3Z)-1-[(2,6-dichlorophenyl)methoxy]-3-[(hydroxyamino)methylidene]urea undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The reaction rates are influenced by factors such as the chemical nature of the reactants, temperature, concentration, and the presence of catalysts . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific solvents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reactants involved.
Scientific Research Applications
(3Z)-1-[(2,6-dichlorophenyl)methoxy]-3-[(hydroxyamino)methylidene]urea has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and as a diagnostic tool. Additionally, it has industrial applications in the development of new materials and chemical products .
Mechanism of Action
The mechanism of action of (3Z)-1-[(2,6-dichlorophenyl)methoxy]-3-[(hydroxyamino)methylidene]urea involves its interaction with specific molecular targets and pathways. For example, tranexamic acid, a compound with a similar mechanism, competitively inhibits the activation of plasminogen to plasmin by binding to distinct sites on the plasminogen molecule . This interaction prevents the conversion of plasminogen to plasmin, thereby exerting its effects on the biological system.
Comparison with Similar Compounds
(3Z)-1-[(2,6-dichlorophenyl)methoxy]-3-[(hydroxyamino)methylidene]urea can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with comparable molecular frameworks and functional groups. For instance, compounds such as cephalosporins, which are a class of β-lactam antibiotics, share some structural similarities with this compound . this compound may exhibit unique properties and applications that distinguish it from these similar compounds.
Properties
IUPAC Name |
(3Z)-1-[(2,6-dichlorophenyl)methoxy]-3-[(hydroxyamino)methylidene]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O3/c10-7-2-1-3-8(11)6(7)4-17-14-9(15)12-5-13-16/h1-3,5,16H,4H2,(H2,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXCYNAYEXOIEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CONC(=O)N=CNO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CONC(=O)/N=C\NO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(1E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B7786848.png)
![4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one](/img/structure/B7786862.png)
![ethyl (Z)-2-[(2-benzoyl-3-oxo-3-phenylprop-1-enyl)amino]-3-(dimethylamino)prop-2-enoate](/img/structure/B7786871.png)

![N-[4-(hex-1-yn-1-yl)phenyl]methanesulfonamide](/img/structure/B7786878.png)
![2-chloro-5-[2-(2-nitrophenyl)ethyl]-1,3-thiazole](/img/structure/B7786882.png)
![(5Z)-2-(hydroxyamino)-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B7786887.png)
![(2E)-2-[(E)-3-fluoro-4-(morpholin-4-yl)benzoyl]-3-(1H-indol-3-yl)prop-2-enenitrile](/img/structure/B7786894.png)
![(4-fluorophenyl) (3Z)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate](/img/structure/B7786912.png)

![3,5-dichloro-N-[(E)-[3-(4-methylphenyl)pyrazol-4-ylidene]amino]aniline](/img/structure/B7786931.png)
![(2E)-2-[(4-methylphenyl)hydrazinylidene]-3-oxo-3-pyridin-4-ylpropanal](/img/structure/B7786936.png)
![(2E)-3-(4-bromophenyl)-2-[(3-methylphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B7786943.png)
